

# Application Notes and Protocols: PE 22-28 for Mouse Models

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## Compound of Interest

Compound Name: PE 22-28

Cat. No.: B15584453

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## Introduction

**PE 22-28** is a synthetic heptapeptide fragment of spadin, a naturally occurring peptide that modulates the TWIK-related potassium channel-1 (TREK-1). As a potent and selective inhibitor of TREK-1, **PE 22-28** has garnered significant interest for its potential therapeutic applications, particularly in the fields of neuropsychiatry and neuroprotection. Preclinical studies in mouse models have demonstrated its rapid antidepressant-like effects, pro-neurogenic and synaptogenic properties, and potential utility in post-stroke recovery. These application notes provide a summary of recommended dosages and detailed protocols for the use of **PE 22-28** in mouse models based on current scientific literature.

## Data Presentation: Recommended Dosages of PE 22-28 in Mouse Models

The following table summarizes the quantitative data on **PE 22-28** dosages used in various mouse models. It is crucial to note that optimal dosage may vary depending on the specific mouse strain, age, sex, and experimental conditions.

Application	Mouse Model	Dosage	Administration Route	Treatment Schedule	Observed Effects	Citations
Antidepressant-like Effects	Naïve male C57Bl/6J mice	3.0 µg/kg	Intraperitoneal (i.p.)	Acute (single injection, 30 min prior to testing)	Significant reduction in immobility time in the Forced Swim Test (FST).	[1][2]
Corticosterone-induced depression model	3.0 µg/kg	Intraperitoneal (i.p.)	Sub-chronic (4-day treatment)	Significant reduction in immobility time in the FST and reduced latency to eat in the Novelty Suppressed Feeding (NSF) test.	[2]	

General behavioral models of depression	3.0-4.0 µg/kg	Intraperitoneal (i.p.)	Sub-chronic (4-day treatment)	Significant reduction of immobility time in the FST and escape latencies in the Learned Helplessness test.	[2]
Neurogenesis & Synaptogenesis	Isolated mouse hippocampi	4.0 µg/kg	Not specified in vitro context	4-day treatment	Increased neurogenesis and levels of postsynaptic density protein 95 (PSD-95). [2]
Post-Stroke Recovery	Middle Cerebral Artery Occlusion (MCAO)	Biphasic: Low dose followed by a high dose	Not specified	Chronic: Low dose for one week, followed by a high dose for several weeks	Improved motor and cognitive deficits, prevention of post-stroke depression, and enhanced neurogenesis and synaptogenesis. The specific low and high [1]

doses were  
not  
detailed in  
the  
reviewed  
literature.

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## Experimental Protocols

### Preparation of PE 22-28 for Injection

This protocol describes the preparation of **PE 22-28** for intraperitoneal administration in mice.

#### Materials:

- Lyophilized **PE 22-28** powder
- Sterile 0.9% NaCl solution (saline)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips

#### Procedure:

- Calculate the required amount of **PE 22-28** based on the desired dosage and the number of animals to be injected.
- Reconstitute the lyophilized **PE 22-28** in sterile 0.9% saline to a stock concentration that allows for accurate dosing in a reasonable injection volume (e.g., 100  $\mu$ L per 25g mouse). For example, to achieve a 3.0  $\mu$ g/kg dose in a 25g mouse, the injected dose would be 0.075  $\mu$ g. A stock solution of 0.75  $\mu$ g/mL would allow for a 100  $\mu$ L injection volume.
- Gently vortex or pipette to ensure the peptide is fully dissolved.
- Prepare fresh solutions daily. If storage is necessary, refer to the manufacturer's instructions, though it is generally recommended to avoid repeated freeze-thaw cycles.

## Protocol for Assessing Antidepressant-like Effects: Forced Swim Test (FST)

This protocol is adapted from standard FST procedures used in studies with **PE 22-28**.<sup>[2]</sup>

### Apparatus:

- A transparent cylindrical container (e.g., 30 cm height, 15 cm diameter) filled with water (22-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet (approximately 15-20 cm).

### Procedure:

- Administer **PE 22-28** (e.g., 3.0 µg/kg, i.p.) or vehicle (0.9% saline) to the mice.
- For acute studies, conduct the FST 30 minutes after the injection.<sup>[2]</sup> For sub-chronic studies, administer daily for 4 days, with the FST performed on the final day, 30 minutes after the last injection.
- Individually place each mouse into the water-filled cylinder for a 6-minute session.
- Record the entire session for later analysis.
- During the last 4 minutes of the 6-minute session, measure the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, with only small movements necessary to keep its head above water.
- After the test, remove the mouse from the water, dry it with a towel, and place it in a warm, dry cage before returning it to its home cage.
- Analyze the immobility time. A significant decrease in immobility time in the **PE 22-28** treated group compared to the vehicle group is indicative of an antidepressant-like effect.

## Protocol for Assessing Antidepressant-like Effects: Novelty Suppressed Feeding (NSF) Test

This protocol is based on the NSF test used in conjunction with **PE 22-28** administration.<sup>[2]</sup>

#### Apparatus:

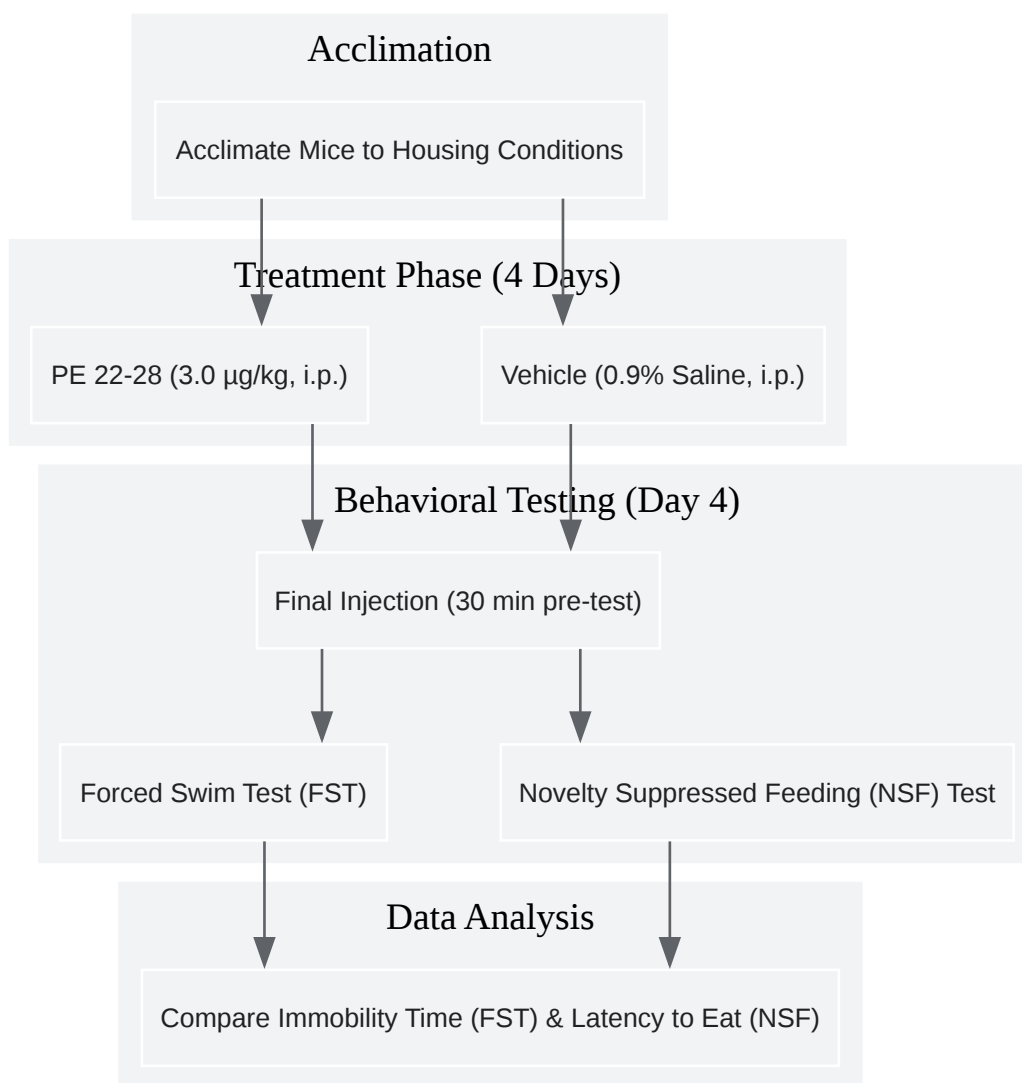
- A novel, open-field arena (e.g., a brightly lit 50x50 cm box with an open top).
- A single food pellet (the same type as the mouse's home cage diet).

#### Procedure:

- Food deprive the mice for 24 hours prior to the test, with free access to water.
- Administer **PE 22-28** (e.g., 3.0 µg/kg, i.p.) or vehicle (0.9% saline) daily for 4 days.
- On the day of the test, place a single food pellet on a white paper platform in the center of the novel arena.
- Gently place the mouse in a corner of the arena and start a stopwatch.
- Measure the latency (time taken) for the mouse to approach and take the first bite of the food pellet.
- A maximum time is typically set (e.g., 10 minutes), and if the mouse does not eat within this time, the maximum latency is recorded.
- Immediately after the test, return the mouse to its home cage and provide it with a pre-weighed amount of food. Measure the amount of food consumed over the next 5 minutes to ensure that any differences in latency to eat in the novel environment are not due to changes in appetite.
- A significant decrease in the latency to eat in the **PE 22-28** treated group compared to the vehicle group suggests anxiolytic and/or antidepressant-like effects.

## Visualizations

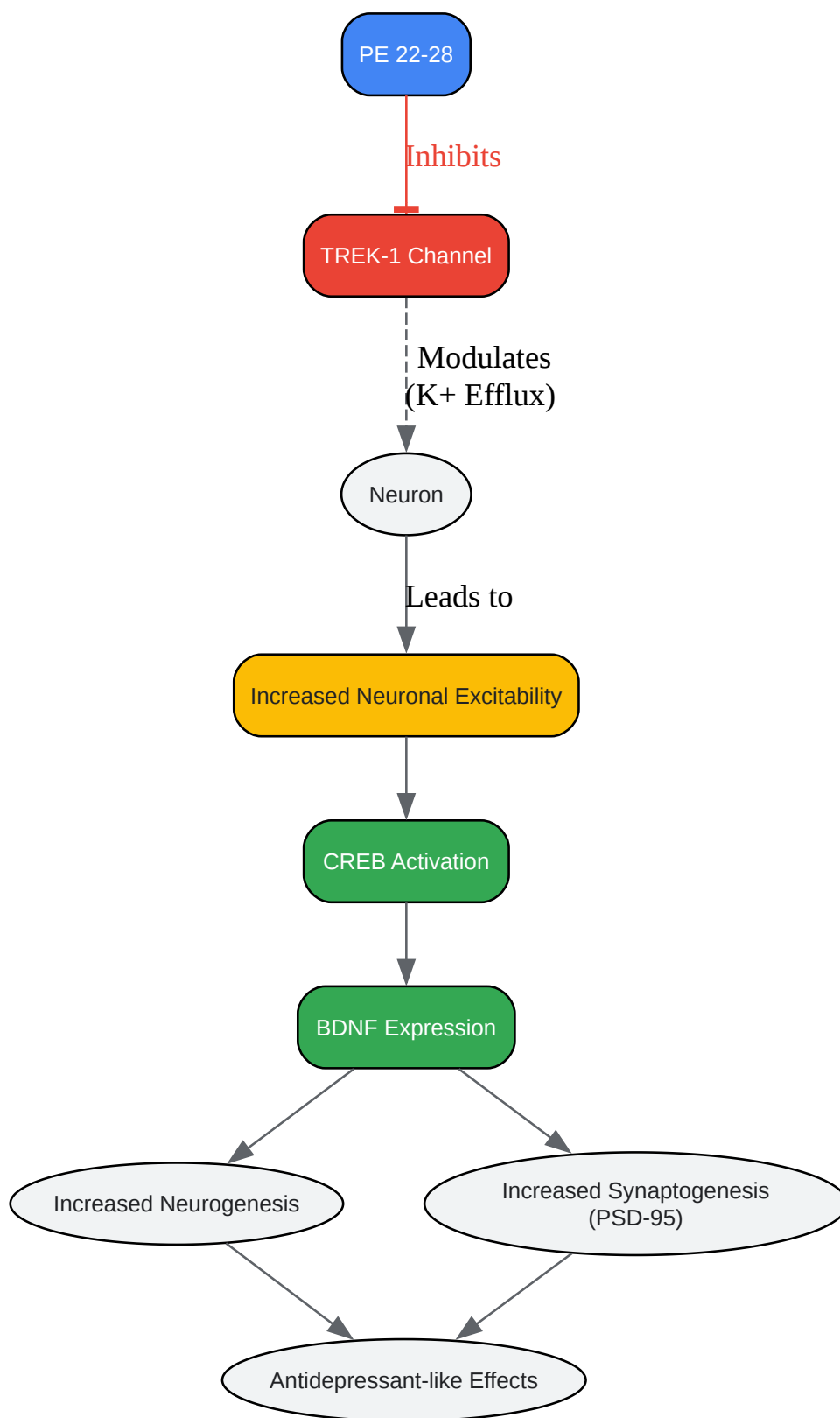
### Experimental Workflow for Antidepressant-like Effect Assessment



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Caption: Workflow for assessing antidepressant-like effects of **PE 22-28**.

## Signaling Pathway of PE 22-28 Action



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Caption: Proposed signaling pathway for **PE 22-28**'s antidepressant effects.



## Disclaimer

This document is intended for research and informational purposes only. **PE 22-28** is a research chemical and is not approved for human use. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use. The provided protocols are based on published literature and may require optimization for specific experimental contexts.

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## References

- 1. TREK1 channel blockade induces an antidepressant-like response synergizing with 5-HT1A receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
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